Biochemical Potency: LJH685 Exhibits Superior Nanomolar Potency Against RSK2 Compared to BI-D1870 and SL0101
In direct biochemical assays, LJH685 demonstrates significantly greater potency against RSK2 (IC50 = 5 nM) than the first-generation inhibitors BI-D1870 (IC50 = 24 nM) and SL0101 (IC50 = 89 nM) [1][2]. This represents a 4.8-fold and 17.8-fold improvement in potency, respectively, allowing for the use of lower compound concentrations to achieve complete target engagement, thereby minimizing potential off-target effects [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | RSK2 IC50 = 5 nM |
| Comparator Or Baseline | BI-D1870: RSK2 IC50 = 24 nM; SL0101: RSK2 IC50 = 89 nM |
| Quantified Difference | LJH685 is 4.8-fold more potent than BI-D1870 and 17.8-fold more potent than SL0101 against RSK2 |
| Conditions | Biochemical kinase activity assays with varying ATP concentrations |
Why This Matters
Higher potency enables robust RSK inhibition at lower concentrations, reducing the likelihood of compound precipitation, off-target binding, and non-specific cellular toxicity.
- [1] Aronchik I, Appleton BA, Basham SE, et al. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers. Mol Cancer Res. 2014;12(5):803-812. View Source
- [2] MedChemExpress (MCE). BI-D1870 Product Datasheet. View Source
